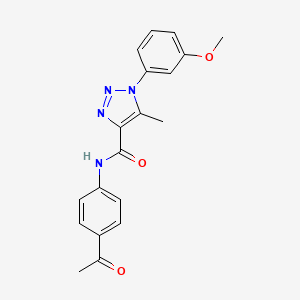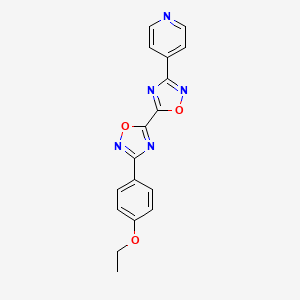
3-(4-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole, commonly known as EPO, is a heterocyclic compound with a unique structure that has garnered significant interest in the scientific community. EPO is a bi-aryl derivative of 1,2,4-oxadiazole, a class of compounds that has been extensively studied due to their diverse biological activities. EPO has shown promising results in various scientific research applications, including as a fluorescent probe, an anti-cancer agent, and a potential therapeutic agent for neurodegenerative diseases. We will also list several future directions for further research.
Wissenschaftliche Forschungsanwendungen
EPO has been extensively studied for its potential applications in scientific research. One of the most common applications of EPO is as a fluorescent probe. EPO exhibits strong fluorescence emission in the blue region of the spectrum, making it an ideal candidate for fluorescence-based assays. EPO has been used as a fluorescent probe for the detection of various biomolecules, including proteins, DNA, and RNA.
EPO has also shown promising results as an anti-cancer agent. Studies have shown that EPO induces apoptosis in cancer cells by activating the caspase pathway. EPO has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
In addition to its anti-cancer properties, EPO has also shown potential as a therapeutic agent for neurodegenerative diseases. Studies have shown that EPO can protect neurons against oxidative stress and prevent neuronal death. EPO has been shown to be effective against various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Wirkmechanismus
The mechanism of action of EPO is not fully understood. However, studies have shown that EPO induces apoptosis in cancer cells by activating the caspase pathway. EPO has also been shown to protect neurons against oxidative stress by upregulating the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
EPO has been shown to have various biochemical and physiological effects. Studies have shown that EPO can induce apoptosis in cancer cells, protect neurons against oxidative stress, and inhibit the growth of bacteria and fungi. EPO has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EPO for lab experiments is its strong fluorescence emission, which makes it an ideal candidate for fluorescence-based assays. EPO is also relatively easy to synthesize, making it readily available for use in scientific research.
However, there are also several limitations to using EPO in lab experiments. Firstly, EPO is a relatively new compound, and its long-term effects on human health are not fully understood. Secondly, EPO has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for further research on EPO. Firstly, more studies are needed to fully understand the mechanism of action of EPO. Secondly, further research is needed to determine the long-term effects of EPO on human health. Finally, more studies are needed to determine the efficacy of EPO as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of EPO involves the reaction of 4-ethoxybenzohydrazide with 4-cyanopyridine in the presence of a base, followed by cyclization with phosphorus oxychloride. The resulting product is then treated with sodium methoxide to yield EPO. The overall yield of this synthesis method is approximately 50%.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-2-23-13-5-3-11(4-6-13)14-19-16(24-21-14)17-20-15(22-25-17)12-7-9-18-10-8-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAHSGQQQIEHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)
![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)
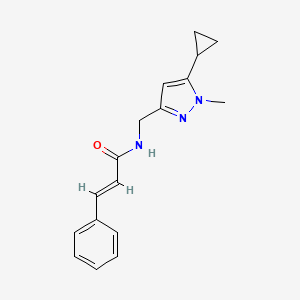
![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)
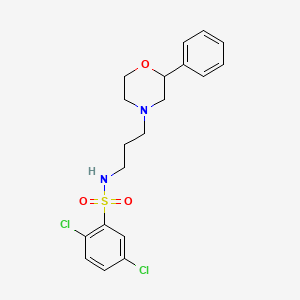
![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)
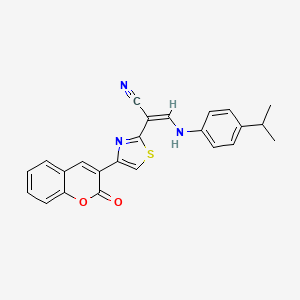
![4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2543810.png)
![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine](/img/structure/B2543812.png)
![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2543813.png)
![2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole](/img/structure/B2543815.png)
